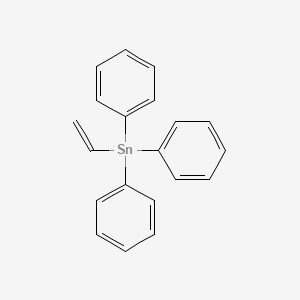

Triphenyl vinyl tin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2117-48-8 |

|---|---|

Molecular Formula |

C20H18Sn |

Molecular Weight |

377.1 g/mol |

IUPAC Name |

ethenyl(triphenyl)stannane |

InChI |

InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2; |

InChI Key |

JCJXEBAQTMCZGK-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Triphenyl Vinyl Tin: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl vinyl tin, with the chemical formula C₂₀H₁₈Sn, is an organotin compound that holds significance in various chemical and potentially biomedical research areas. As a derivative of triphenyltin, it exhibits properties that make it a subject of interest for synthetic chemists and toxicologists. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and toxicological profile. All quantitative data is presented in easily comparable tables, and key experimental workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈Sn | [1] |

| Molecular Weight | 377.07 g/mol | [1] |

| CAS Number | 2117-48-8 | [1] |

| IUPAC Name | Ethenyl(triphenyl)stannane |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Melting Point | 195 - 198 | °C | |

| Boiling Point | 438 | °C | |

| Density | Data not available | g/cm³ | |

| Solubility | Data not available | ||

| Enthalpy of Combustion (solid, ΔcH°solid) | -11434.80 ± 6.10 | kJ/mol | [1] |

| Enthalpy of Formation (gas, ΔfH°gas) | 528.60 ± 7.10 | kJ/mol | [1] |

| Enthalpy of Formation (solid, ΔfH°solid) | 414.50 ± 6.60 | kJ/mol | [1] |

| Enthalpy of Sublimation (ΔsubH°) | 114.10 ± 2.50 | kJ/mol | [1] |

| Solid Phase Heat Capacity (Cp,solid) | 486.40 | J/mol·K | [1] |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound (Expected)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the phenyl protons (typically in the 7-8 ppm region). |

| ¹³C NMR | Resonances for the vinyl carbons and the distinct carbons of the phenyl groups. |

| ¹¹⁹Sn NMR | A characteristic chemical shift that is indicative of a tetra-coordinated tin atom. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretches of the vinyl and phenyl groups, C=C stretching of the vinyl group, and Sn-C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for tin. |

Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-tin bonds.

Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of vinylmagnesium chloride with triphenyltin chloride.

Materials:

-

Triphenyltin chloride ((C₆H₅)₃SnCl)

-

Vinylmagnesium chloride (CH₂=CHMgCl) in tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve triphenyltin chloride in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of vinylmagnesium chloride in THF to the stirred solution of triphenyltin chloride via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or chromatography.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily centered around the vinyl group and the tin-carbon bonds.

-

Stille Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, known as Stille couplings, with organic halides to form new carbon-carbon bonds. This makes it a useful reagent in organic synthesis.

-

Electrophilic Attack: The vinyl group is susceptible to attack by electrophiles.

-

Cleavage of Sn-C Bonds: The tin-phenyl and tin-vinyl bonds can be cleaved by strong acids or halogens.

Toxicology and Safety

Organotin compounds, including triphenyltin derivatives, are known to be toxic.

-

Toxicity: Triphenyltin compounds are generally considered to be toxic and can have adverse effects on the immune and nervous systems.

-

Handling: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Environmental Hazard: Organotin compounds can be persistent in the environment and are toxic to aquatic life. Proper disposal procedures must be followed.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific signaling pathways. However, the known neurotoxic and immunotoxic effects of triphenyltin compounds suggest potential interference with various cellular signaling cascades. Further research is required to elucidate the precise molecular mechanisms and signaling pathways affected by this compound.

Diagram of a Logical Relationship for Further Research:

Caption: Logical flow for investigating signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The presented data and protocols are intended to support researchers and scientists in their work with this compound. Given its toxicological profile, all handling and experimental procedures should be conducted with strict adherence to safety guidelines. Further research is warranted to fully characterize its spectroscopic properties and to investigate its biological activities and potential interactions with cellular signaling pathways.

References

synthesis of triphenyl vinyl tin from triphenyltin hydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triphenyl vinyl tin from triphenyltin hydride, a key reaction in organometallic chemistry with applications in organic synthesis and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound, an organostannane, is a versatile reagent in organic synthesis, notably in Stille coupling reactions for the formation of carbon-carbon bonds. Its synthesis from triphenyltin hydride via the addition to an acetylene source is a fundamental transformation known as hydrostannylation. This process can be initiated by free radical initiators or catalyzed by transition metals, with the former being a common and accessible method. This guide focuses on the free-radical initiated synthesis of this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from triphenyltin hydride proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) upon heating. The initiator decomposes to form radicals, which then abstract a hydrogen atom from triphenyltin hydride to generate the triphenyltin radical (Ph₃Sn•). This radical then adds to acetylene. The resulting vinyl radical subsequently abstracts a hydrogen atom from another molecule of triphenyltin hydride to yield the final product, this compound, and regenerate the triphenyltin radical, thus propagating the chain.

Caption: Free-radical chain mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

Triphenyltin hydride (Ph₃SnH)

-

Acetylene gas or a suitable precursor

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, inert solvent (e.g., toluene or benzene)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet (for acetylene and inert gas), and a stopper is assembled. The system is flushed with an inert gas (nitrogen or argon).

-

Reagent Charging: The flask is charged with triphenyltin hydride and a catalytic amount of AIBN (typically 1-5 mol%). Anhydrous solvent is then added to dissolve the reactants.

-

Reaction Execution: The reaction mixture is heated to approximately 80-90 °C to initiate the decomposition of AIBN. Acetylene gas is then bubbled through the stirred solution at a steady rate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the triphenyltin hydride spot/peak.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Unreacted triphenyltin hydride can be challenging to separate from the product. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary significantly based on the specific reaction conditions and the efficiency of the purification process.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₈Sn | [1] |

| Molecular Weight | 377.07 g/mol | [1] |

| Typical Yield | 60-80% (estimated) | |

| Melting Point | 197-199 °C | |

| Boiling Point | Not available |

Spectroscopic Data:

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~7.2-7.8 (m, 15H, Phenyl-H), ~6.0-6.5 (m, 3H, Vinyl-H) |

| ¹³C NMR (CDCl₃) | δ ~130-140 (Phenyl-C), ~135-145 (Vinyl-C) |

| IR (KBr) | ν ~3060 cm⁻¹ (aromatic C-H), ~1580 cm⁻¹ (C=C vinyl) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

Organotin compounds, including triphenyltin hydride and this compound, are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. AIBN is a potential explosion hazard if heated without a solvent and should be handled with care.

Conclusion

The synthesis of this compound from triphenyltin hydride via a free-radical initiated hydrostannylation of acetylene is a robust and fundamental method for accessing this valuable synthetic intermediate. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

triphenyl vinyl tin CAS number and molecular weight

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of compound identifiers and properties is paramount. This document provides a concise summary of the key quantitative data for triphenyl vinyl tin.

Compound Identification and Properties

The following table summarizes the Chemical Abstracts Service (CAS) Registry Number and the molecular weight for this compound.

| Identifier | Value | Reference |

| CAS Number | 2117-48-8 | [1] |

| Molecular Weight | 377.067 g/mol | [1] |

| Molecular Formula | C20H18Sn | [1] |

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The creation of such detailed and specific technical documentation requires hands-on experimental data and intricate knowledge of specific research contexts, which is beyond my current capabilities.

References

An In-depth Technical Guide to the Solubility of Triphenylvinyltin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylvinyltin in organic solvents. Due to the limited availability of direct quantitative data for triphenylvinyltin, this guide presents qualitative solubility information for triphenyltin compounds and quantitative data for the closely related compound, triphenyltin chloride, to provide a comparative reference. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual workflow to guide researchers in their own assessments.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For organometallic compounds like triphenylvinyltin, solubility is a critical parameter in synthesis, purification, formulation, and assessing environmental fate and toxicity.

Triphenyltin compounds are generally characterized by their lipophilic nature, which leads to low solubility in water and a preference for nonpolar organic solvents.[1] The presence of the three phenyl groups contributes significantly to this hydrophobicity.

Solubility Data

Table 1: Solubility of Triphenyltin Compounds and Triphenyltin Chloride in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| Triphenyltin Compounds (General) | Water | 20 (at pH 7) | ~1 mg/L (for Triphenyltin hydroxide) |

| Ethanol | 20 | 10 g/L (for Triphenyltin hydroxide) | |

| Dichloromethane | 20 | 171 g/L (for Triphenyltin hydroxide) | |

| Diethyl Ether | 20 | 28 g/L (for Triphenyltin hydroxide) | |

| Acetone | 20 | 50 g/L (for Triphenyltin hydroxide) | |

| Toluene | 20 | 89 g/L (for Triphenyltin hydroxide) | |

| Hexane | 20 | 5 g/L (for Triphenyltin hydroxide) | |

| Triphenyltin Chloride | Water | 25 | 0.001 mg/mL |

| Organic Solvents | Ambient | Soluble (qualitative)[2][3] | |

| Benzene | Ambient | Soluble (qualitative) | |

| Xylene | Ambient | Soluble (qualitative) | |

| Ethanol | Ambient | Soluble (qualitative) | |

| Supercritical CO₂ | 35.15 - 65.15 | Mole fraction ~10⁻³ to 10⁻⁴ |

Note: The data for triphenyltin compounds, primarily hydroxide, is sourced from a comprehensive report by the International Programme on Chemical Safety.[1] The solubility of triphenyltin chloride in organic solvents is generally reported qualitatively.[2][3]

Experimental Protocol for Solubility Determination

The following protocol details a standard gravimetric method for determining the solubility of a solid compound like triphenylvinyltin in an organic solvent.

Objective: To determine the saturation solubility of triphenylvinyltin in a given organic solvent at a specific temperature.

Materials:

-

Triphenylvinyltin (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of triphenylvinyltin to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the volumetric flask containing the filtered solution in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of inert gas (e.g., nitrogen).

-

Continue the evaporation process until a constant weight of the dried residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the volumetric flask with the dried triphenylvinyltin residue.

-

Calculate the mass of the dissolved triphenylvinyltin by subtracting the initial weight of the empty flask.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used for dissolution (L))

-

Safety Precautions:

-

Triphenyltin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated fume hood.

-

Dispose of all waste materials according to institutional and local regulations for hazardous waste.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of triphenylvinyltin.

References

triphenyl vinyl tin stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Triphenyl Vinyl Tin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of stability data for this compound specifically, this document leverages data from closely related triphenyltin (TPT) compounds, such as triphenyltin chloride, to provide a robust framework for its handling and storage.

Chemical Identity and Properties

This compound, with the chemical formula C₂₀H₁₈Sn, is an organotin compound. A clear understanding of its chemical and physical properties is fundamental to its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₂₀H₁₈Sn |

| Molecular Weight | 377.07 g/mol |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water, but soluble in organic solvents like benzene and toluene.[1] |

Stability of Triphenyltin Compounds

Triphenyltin compounds are known to be sensitive to degradation under various environmental conditions. The primary degradation pathways involve the sequential cleavage of the tin-carbon bonds. Photodegradation is a significant factor in the breakdown of these compounds.

Degradation Pathways

The degradation of triphenyltin compounds proceeds through a stepwise dephenylation, yielding diphenyltin (DPT) and subsequently monophenyltin (MPT) derivatives. This process can be initiated by factors such as light and heat.

Caption: Degradation pathway of this compound.

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of triphenyltin chloride, which can be used as a proxy for this compound.

| Compound | Condition | Parameter | Value | Reference |

| Triphenyltin Chloride | Clay sediment/water | Degradation | ~19% after 42 days | [2] |

| Triphenyltin Chloride | Photoelectrocatalysis (PEC) | Kinetic Constant (k) | 0.011 min⁻¹ | [3] |

| Triphenyltin Chloride | Photoelectro-Fenton (PEF) | Kinetic Constant (k) | 0.219 min⁻¹ | [3] |

| Triphenyltin Chloride | Coupled PEC-PEF | Kinetic Constant (k) | 0.274 min⁻¹ | [3] |

These data indicate that triphenyltin compounds are susceptible to degradation, a process that is significantly accelerated by photo-electrochemical conditions.

Recommended Storage and Handling

Given the sensitivity of triphenyltin compounds to light and moisture, proper storage and handling are crucial to maintain their integrity.

-

Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the concentration of the parent compound and the appearance of its degradation products (diphenyltin and monophenyltin derivatives) over time under controlled conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose.

Sample Preparation

A general procedure for preparing samples for chromatographic analysis involves:

-

Extraction: The triphenyltin compound and its degradation products are extracted from the sample matrix (e.g., a stability study solution) using an appropriate organic solvent.

-

Derivatization (for GC analysis): For GC analysis, the phenyltin compounds are often converted to their more volatile hydride or alkylated derivatives. This can be achieved by reacting the extracted compounds with a Grignard reagent.

-

Clean-up: The extract may need to be cleaned up to remove interfering substances. This can be done using solid-phase extraction (SPE) with a suitable sorbent.

Analytical Methodologies

The following provides an example of an experimental workflow for the analysis of triphenyltin compounds.

Caption: Experimental workflow for stability analysis.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection or mass spectrometry (MS) for higher sensitivity and specificity.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is often used for trace analysis.

-

Carrier Gas: Helium or hydrogen.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

Detection: Mass spectrometry (MS) or a flame photometric detector (FPD) with a tin-selective filter.

Conclusion

While specific stability data for this compound is scarce, the information available for other triphenyltin compounds provides a strong basis for its proper storage and handling. It is a compound that is susceptible to degradation, particularly when exposed to light. Therefore, storage in a cool, dark, and dry environment is essential to maintain its purity and integrity. For quantitative analysis and stability studies, established chromatographic methods such as HPLC and GC are reliable and sensitive. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure the quality and reliability of their work with this compound.

References

The Tin-Carbon Bond: A Technical Guide to the Discovery and History of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a significant class of organometallic substances with a rich and complex history. Since their initial synthesis in the mid-19th century, their journey has been marked by academic curiosity, rapid industrial application, and subsequent environmental and toxicological scrutiny. This technical guide provides an in-depth exploration of the discovery and historical development of organotin chemistry, detailing key scientific milestones, the evolution of synthetic methodologies, and the quantitative aspects of their properties and impact. Experimental protocols for seminal synthetic procedures are provided, alongside visualizations of key toxicological signaling pathways and analytical workflows, to offer a comprehensive resource for researchers in chemistry, toxicology, and drug development.

The Dawn of Organotin Chemistry: Discovery and Early Pioneers

The genesis of organotin chemistry can be traced back to the mid-1800s, a period of burgeoning exploration in the field of organometallic chemistry. The pioneering work of two chemists, Edward Frankland and Carl Löwig, laid the foundation for this new class of compounds.

In 1849, the English chemist Sir Edward Frankland was the first to synthesize an organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] His work, driven by the desire to isolate organic radicals, inadvertently opened the door to a vast new area of chemical research.[3] Frankland's synthesis involved the reaction of ethyl iodide with metallic tin.[4]

A few years later, in 1852, the German chemist Carl Löwig independently reported the formation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[4][5] This publication is often considered the formal beginning of organotin chemistry.[5]

The early 20th century saw a significant acceleration in the field, largely spurred by the discovery of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon bonds.[1][2] During this period, prominent chemists such as Eugene G. Rochow in the United States, K. A. Kocheshkov in Russia, and Gerard van der Kerk in the Netherlands made substantial contributions to the synthesis, characterization, and application of organotin compounds.[5] Van der Kerk and his team, in particular, were instrumental in uncovering the biocidal properties of these compounds in the 1950s, a discovery that would propel organotins into widespread industrial use.[4][5]

Evolution of Synthetic Methodologies

The synthesis of organotin compounds has evolved from early, often low-yield methods to more sophisticated and controlled reactions. The following sections detail the key experimental protocols that have been central to the development of organotin chemistry.

Direct Synthesis (Frankland's Method)

This original method involves the direct reaction of an alkyl halide with metallic tin at elevated temperatures.

Experimental Protocol: Synthesis of Diethyltin Diiodide [4]

-

Reactants: Ethyl iodide (C₂H₅I) and metallic tin (Sn).

-

Apparatus: A sealed glass ampoule or a high-pressure autoclave.

-

Procedure:

-

Place metallic tin foil or powder and a molar excess of ethyl iodide into the reaction vessel.

-

Seal the vessel to prevent the escape of volatile reactants and products.

-

Heat the sealed vessel to a temperature range of 140-180°C for several hours.

-

After cooling, carefully open the vessel in a well-ventilated fume hood.

-

The resulting mixture contains diethyltin diiodide, which can be purified by distillation or recrystallization.

-

-

Reaction: 2 C₂H₅I + Sn → (C₂H₅)₂SnI₂

Grignard Reaction

The use of Grignard reagents (RMgX) revolutionized organotin synthesis, offering a more versatile and higher-yielding route to a wide range of organotin compounds.

Experimental Protocol: Synthesis of Tetraethyltin [2]

-

Reactants: Magnesium turnings (Mg), ethyl bromide (C₂H₅Br), anhydrous diethyl ether ((C₂H₅)₂O), and tin(IV) chloride (SnCl₄).

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

-

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

-

Reaction with Tin(IV) Chloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Separate the ethereal layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation.

-

Purify the resulting tetraethyltin by fractional distillation under reduced pressure.

-

-

-

Reaction: 4 C₂H₅MgBr + SnCl₄ → (C₂H₅)₄Sn + 4 MgBrCl

Kocheshkov Redistribution Reaction

This reaction is a comproportionation reaction used to prepare organotin halides from tetraorganotin compounds and tin(IV) halides. The stoichiometry of the reactants determines the product.

Experimental Protocol: General Procedure for the Synthesis of Triorganotin Halides

-

Reactants: A tetraorganotin compound (R₄Sn) and tin(IV) halide (SnX₄).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Combine the tetraorganotin compound and the tin(IV) halide in the desired stoichiometric ratio in the reaction flask. For the synthesis of a triorganotin halide, a 3:1 molar ratio of R₄Sn to SnX₄ is used.

-

Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific reactants.

-

The progress of the reaction can be monitored by techniques such as NMR spectroscopy or gas chromatography.

-

Upon completion, the desired organotin halide can be purified by distillation or recrystallization.

-

-

Reaction (for Triorganotin Halide): 3 R₄Sn + SnX₄ → 4 R₃SnX

Quantitative Data on Organotin Compounds

The industrial applications of organotin compounds led to a significant increase in their production and, consequently, their presence in the environment. This section presents quantitative data on their properties, toxicity, and environmental concentrations.

Physicochemical Properties of Selected Organotin Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Tetrabutyltin | (C₄H₉)₄Sn | 347.16 | -97 | 145 (10 mmHg) |

| Tributyltin Chloride | (C₄H₉)₃SnCl | 325.59 | -16 | 142-145 (10 mmHg) |

| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | 303.91 | 40 | 233-235 |

| Monobutyltin Trichloride | C₄H₉SnCl₃ | 282.23 | -63 | 93 (10 mmHg) |

| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | 106 | 240 (13.5 mmHg) |

| Diphenyltin Dichloride | (C₆H₅)₂SnCl₂ | 343.89 | 42 | 333-337 |

Acute Toxicity of Selected Organotin Compounds

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. Triorganotin compounds are generally the most toxic.

| Compound | Organism | Route | LD50/LC50 | Reference |

| Tributyltin Oxide | Rat | Oral | 129 mg/kg | [6] |

| Tributyltin Oxide | Rat | Inhalation (4h) | 65 mg/m³ | [6] |

| Dibutyltin (IV) Bis-N-Benzylmethyl Dithiocarbamate | Mouse (male) | Oral | 776.2 mg/kg | [7] |

| Dibutyltin (IV) Bis-N-Benzylmethyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg | [7] |

| Tricyclohexyltin | Mud crab (zoeae) | Water | 19.8 nM | [8] |

| Dimethyltin | Mud crab (zoeae) | Water | 92,276 nM | [8] |

Environmental Concentrations of Organotin Compounds

The widespread use of organotins, particularly tributyltin (TBT) in antifouling paints, has led to significant environmental contamination, especially in marine and freshwater ecosystems.

| Location | Matrix | Compound(s) | Concentration Range | Reference |

| Xiamen, China | Dissolved Water | Organotins | 2.2 to 160 ng (Sn)/L | [9] |

| Xiamen, China | Suspended Particulate Matter | Organotins | 0.14 to 6.7 ng (Sn)/L | [9] |

| Xiamen, China | Sediment | Organotins | up to 26 ng (Sn)/g (dry weight) | [9] |

Biological Impact and Toxicological Mechanisms

The biocidal properties that made organotin compounds industrially valuable also rendered them toxic to a wide range of non-target organisms. Tributyltin (TBT) has been extensively studied for its severe ecotoxicological effects.

Endocrine Disruption via RXR-PPARγ Pathway Activation

Tributyltin is a potent endocrine disruptor. It functions as an agonist for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8][10] The activation of the RXR-PPARγ heterodimer by TBT can lead to adipocyte differentiation, suggesting a role for organotins as obesogens.[11] TBT has been shown to bind covalently to a cysteine residue in the ligand-binding domain of RXRα, which accounts for its high-affinity binding and potent activation.[7][10]

Induction of Endoplasmic Reticulum Stress

Tributyltin has been shown to induce endoplasmic reticulum (ER) stress in various cell types, including neuronal and liver cells.[1][4][5] This is triggered by the disruption of calcium homeostasis, where TBT causes a release of Ca²⁺ from the ER lumen into the cytoplasm.[1][4] The depletion of ER calcium leads to the accumulation of unfolded proteins, activating the Unfolded Protein Response (UPR). This involves the activation of key ER stress sensors such as PERK, IRE1α, and ATF6, ultimately leading to cellular dysfunction and apoptosis.[5]

Modern Analytical and Toxicological Workflows

The need to monitor organotin compounds in the environment and to assess their toxicity has driven the development of sophisticated analytical and experimental workflows.

Analytical Workflow for Organotin Compounds in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of organotin compounds in environmental matrices. Due to the low volatility of many organotin compounds, a derivatization step is often required.

In Vitro Toxicity Assessment Workflow

In vitro cell-based assays are crucial for screening the toxicity of organotin compounds and elucidating their mechanisms of action.

References

- 1. Tributyltin-induced endoplasmic reticulum stress and its Ca(2+)-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marketreportanalytics.com [marketreportanalytics.com]

- 3. researchgate.net [researchgate.net]

- 4. Tributyltin-induced endoplasmic reticulum stress and its Ca{sup 2+}-mediated mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 5. Endoplasmic Reticulum Stress and Autophagy Are Involved in Hepatotoxicity Induced by Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. embopress.org [embopress.org]

- 8. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway. | Sigma-Aldrich [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Triphenylvinyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For triphenylvinyltin, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the protons of the phenyl and vinyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Protons | 5.5 - 7.0 | Multiplet | |

| Phenyl Protons | 7.2 - 7.8 | Multiplet |

Table 1: ¹H NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of triphenylvinyltin. The signals are assigned to the carbons of the phenyl and vinyl moieties.

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinyl Carbons | 130 - 145 |

| Phenyl Carbons (ipso) | 135 - 140 |

| Phenyl Carbons (ortho, meta, para) | 125 - 130 |

Table 2: ¹³C NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly attached to the tin atom) typically shows a distinct chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tin-carbon bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (vinyl) | 3000 - 3050 | Medium |

| C=C stretch (aromatic) | 1470 - 1600 | Medium to Strong |

| C=C stretch (vinyl) | ~1580 | Medium |

| C-H in-plane bend (aromatic) | 1000 - 1300 | Medium |

| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |

| Sn-C stretch | 500 - 600 | Medium to Strong |

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the fingerprint region is characteristic of the triphenyltin moiety.

Experimental Protocols

The following provides a general methodology for obtaining the NMR and IR spectra of triphenylvinyltin.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

3. Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.

4. Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

3. Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

4. Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction may be applied if necessary.

Methodological & Application

Application Notes and Protocols: Triphenyl Vinyl Tin in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stille Coupling with Triphenyl Vinyl Tin

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide (such as a triflate).[1] This reaction has become a cornerstone in organic synthesis, particularly in the construction of complex molecules, including natural products and pharmaceuticals. Organotin reagents are notable for their stability to air and moisture, tolerance of a wide variety of functional groups, and their ability to be purified by chromatography.[1][2]

This compound, a specific type of organostannane, serves as an effective vinyl group donor. It allows for the creation of styrenyl and other vinyl-substituted compounds, which are important structural motifs in many biologically active molecules and materials. The phenyl groups on the tin atom are considered "non-transferable" ligands in the Stille coupling, meaning the vinyl group is selectively transferred to the organic halide.

Key Advantages:

-

Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of sensitive functional groups on both coupling partners.

-

Stability: this compound is an air- and moisture-stable reagent that can be easily handled and stored.

-

Selectivity: The vinyl group is selectively transferred over the phenyl groups.

Limitations and Considerations:

-

Toxicity: Organotin compounds, including this compound and its byproducts, are highly toxic. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment, are essential. Proper waste disposal procedures must also be followed.

-

Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of triphenyltin halides, which can sometimes be challenging to remove completely from the desired product.

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The vinyl group from this compound is transferred to the palladium center, displacing the halide or pseudohalide, which then forms a complex with the tin atom. This is often the rate-determining step in the catalytic cycle.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product (R¹-vinyl) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

// Nodes pd0 [label="Pd(0)L₂ (Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; vinyl_tin [label="Ph₃Sn-Vinyl\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; diorgano_pd [label="R¹-Pd(II)L₂-Vinyl", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-Vinyl\n(Coupled Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tin_byproduct [label="Ph₃Sn-X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="R¹-X", color="#4285F4"]; oxidative_addition -> pd_intermediate [color="#4285F4"]; pd_intermediate -> transmetalation [color="#4285F4"]; vinyl_tin -> transmetalation [color="#FBBC05"]; transmetalation -> diorgano_pd [color="#4285F4"]; transmetalation -> tin_byproduct [style=dashed, color="#EA4335"]; diorgano_pd -> reductive_elimination [color="#4285F4"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed, color="#4285F4"]; } .dot Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data Summary

The following tables summarize reaction conditions for the Stille coupling of this compound with various aryl halides.

Table 1: Coupling with Aryl Iodides

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodoacetophenone | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 92 |

| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 16 | 88 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 110 | 8 | 95 |

| Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 24 | 85 |

Table 2: Coupling with Aryl Bromides

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd₂(dba)₃ (4) | XPhos (8) | Toluene | CsF | 110 | 18 | 89 |

| 4-Bromotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DMF | CuI | 100 | 24 | 78 |

| 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ (5) | - | Dioxane | - | 100 | 16 | 82 |

| 2-Bromopyridine | PdCl₂(dppf) (5) | - | NMP | - | 90 | 12 | 75 |

Experimental Protocols

General Workflow for Stille Coupling

The following diagram outlines the typical laboratory workflow for performing a Stille coupling reaction.

// Nodes start [label="Start: Prepare Reaction Vessel\n(Oven-dried flask, stir bar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Add Aryl Halide, Solvent,\nand this compound"]; degas [label="Degas the Reaction Mixture\n(e.g., N₂ or Ar bubbling)"]; catalyst [label="Add Palladium Catalyst\nand Ligand (if applicable)"]; heat [label="Heat to Reaction Temperature\nand Monitor by TLC or GC/LC-MS"]; workup [label="Reaction Workup:\nCool, Quench, Extract"]; purification [label="Purification:\nColumn Chromatography"]; analysis [label="Characterize Product\n(NMR, MS, etc.)"]; end [label="End: Obtain Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> workup; workup -> purification; purification -> analysis; analysis -> end; } .dot Caption: General experimental workflow for a Stille coupling reaction.

Protocol 1: Stille Coupling of 4-Iodoacetophenone with this compound

This protocol describes a representative procedure for the palladium-catalyzed Stille coupling of an aryl iodide with this compound.

Materials:

-

4-Iodoacetophenone (1.0 mmol, 246 mg)

-

This compound (1.1 mmol, 417 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)

-

Anhydrous dioxane (5 mL)

-

Oven-dried Schlenk tube or round-bottom flask with a condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and this compound (417 mg, 1.1 mmol).

-

Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.

-

Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL).

-

To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form.

-

Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylacetophenone.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: ~92%.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Organotin compounds are highly toxic. Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Dispose of all tin-containing waste according to institutional and local regulations.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin (Stille Coupling)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of triphenyl vinyl tin with organic electrophiles, a reaction commonly known as the Stille coupling. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and drug development.

Introduction

The Stille coupling is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. The use of this compound as the organostannane partner allows for the efficient introduction of a vinyl group onto various scaffolds. This reaction is valued for its tolerance of a wide range of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][2]

Key Advantages:

-

Functional Group Tolerance: Compatible with a wide array of functional groups, minimizing the need for protecting groups.[3]

-

Mild Reaction Conditions: Often proceeds under neutral and relatively low-temperature conditions.[1]

-

Stability of Reagents: this compound is a stable and commercially available reagent.[1]

Challenges:

-

Toxicity of Tin Reagents: Organotin compounds are toxic and require careful handling and disposal.[3]

-

Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts, which can be challenging to remove completely from the desired product.

Reaction Mechanism

The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organotin reagent (this compound) exchanges its vinyl group with the halide or triflate on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination to yield the vinylated product (R¹-vinyl) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; R1X [label="R¹-X\n(Aryl/Vinyl Halide or Triflate)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="L\n|\nPd(II)-R¹\n|\nX", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; VinylSnPh3 [label="Vinyl-SnPh₃", shape=plaintext, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Vinyl [label="L\n|\nPd(II)-R¹\n|\nVinyl", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-Vinyl", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> PdII [label="R¹-X", color="#34A853"]; PdII -> PdII_Vinyl [label="Vinyl-SnPh₃", color="#EA4335"]; PdII_Vinyl -> Pd0 [label="R¹-Vinyl", color="#4285F4"];

// Invisible nodes for layout {rank=same; R1X; OxAdd; PdII;} {rank=same; VinylSnPh3; Transmetalation; PdII_Vinyl;} {rank=same; Product; RedElim; Pd0;} } "Catalytic cycle of the Stille coupling."

Applications in Drug Discovery and Development

The Stille coupling's reliability and broad substrate scope have made it a valuable tool in the synthesis of complex natural products and pharmaceutically active compounds. The introduction of a vinyl group is a key transformation in the synthesis of various drug candidates and approved drugs. For instance, the vinyl group can serve as a handle for further functionalization or be an integral part of the pharmacophore.

The Stille reaction has been instrumental in the total synthesis of numerous natural products, including antitumor agents and antibiotics.[1] For example, it has been employed in the synthesis of Ircinal A, a marine alkaloid with known antitumor properties.[1] While specific examples detailing the use of this compound in late-stage clinical candidates are often proprietary, its utility is evident in the construction of vinylated heterocyclic and aromatic cores that are prevalent in modern pharmaceuticals. The ability to couple complex fragments makes it particularly suitable for late-stage diversification in medicinal chemistry programs.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended and should be degassed prior to use to remove oxygen, which can deactivate the palladium catalyst.

-

Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst. Standard Schlenk techniques or a glovebox are recommended.

-

Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The choice of catalyst and ligand can significantly impact the reaction outcome.

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine, are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve reaction yields.[1]

Representative Protocol: Coupling of an Aryl Bromide with this compound

This protocol describes a general procedure for the Stille coupling of an aryl bromide with this compound. The specific conditions may require optimization for different substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Work-up: To remove the tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF). This causes the precipitation of triphenyltin fluoride, which can be removed by filtration through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

// Nodes Start [label="Combine Reactants\n(Aryl Halide, this compound,\nPd Catalyst, Solvent)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Reaction [label="Heat under\nInert Atmosphere", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC/LC-MS)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(e.g., KF wash)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Monitoring [color="#4285F4"]; Monitoring -> Workup [label="Reaction Complete", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } "General experimental workflow."

Data Presentation

The following table summarizes representative yields for the Stille coupling of this compound with various organic halides. Note that yields are highly dependent on the specific substrates and reaction conditions.

| Entry | Electrophile (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | Toluene | 100 | 12 | 95 |

| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 88 |

| 3 | 1-Bromonaphthalene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 24 | 92 |

| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |

| 5 | Vinyl Bromide | Pd₂(dba)₃ (2) | AsPh₃ (8) | THF | 65 | 18 | 78 |

Data is compiled from representative literature procedures and is intended for illustrative purposes. Actual yields may vary.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-purity catalyst. |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Sterically hindered substrate | Use a more active catalyst/ligand system (e.g., with Buchwald-type ligands); increase reaction time. | |

| Homocoupling of the Organotin Reagent | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |

| Catalyst decomposition | Use a more stable catalyst or add a stabilizing ligand. | |

| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Use a larger excess of KF solution; allow for longer stirring during the work-up. |

| Co-elution during chromatography | Employ alternative purification methods such as recrystallization or distillation if applicable. A different eluent system for chromatography might also be effective. |

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Total Synthesis of Natural Products | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vinylation of Aryl Halides using Triphenyl Vinyl Tin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. The Stille cross-coupling reaction is a powerful and versatile method for creating these bonds, offering a broad substrate scope and tolerance for a wide array of functional groups. This application note provides a detailed overview and protocol for a specific application of this reaction: the palladium-catalyzed vinylation of aryl halides using triphenyl vinyl tin. This transformation is highly valuable for the synthesis of styrenes and their derivatives, which are common structural motifs in many biologically active molecules and pharmaceutical compounds.[1]

The reaction, in essence, involves the coupling of an aryl halide (or pseudohalide) with this compound in the presence of a palladium catalyst. The general scheme for this reaction is presented below:

General Reaction Scheme: Ar-X + (C₆H₅)₃Sn-CH=CH₂ --(Pd catalyst)--> Ar-CH=CH₂ + (C₆H₅)₃Sn-X

Where:

-

Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

-

(C₆H₅)₃Sn-CH=CH₂: this compound

-

Pd catalyst: A palladium(0) source, often generated in situ.

Reaction Mechanism: The Stille Coupling Cycle

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The vinyl group is transferred from the this compound to the palladium center, displacing the halide or other leaving group. This is often the rate-determining step.

-

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the vinylated aryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Stille reaction.

Experimental Protocol: General Procedure

The following is a general protocol for the vinylation of an aryl halide with this compound. The optimal conditions, including the choice of catalyst, ligand, solvent, and temperature, may vary depending on the specific substrate.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

-

Add anhydrous, degassed solvent (5-10 mL) via syringe.

-

The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (typically 12-24 hours).

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired vinylated arene.

Experimental Workflow

The overall workflow for the vinylation of an aryl halide with this compound can be visualized as follows:

Caption: Experimental workflow for Stille vinylation.

Data Presentation

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | ~90 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 80 | 12 | ~85 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | PPh₃ | DMF | 110 | 24 | ~75 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 100 | 18 | ~80 |

| 5 | 4-Chloroanisole | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 24 | ~60 |

Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The use of more electron-rich and bulky phosphine ligands can sometimes improve the yields for less reactive aryl chlorides.

Applications in Drug Development

The introduction of a vinyl group onto an aromatic ring is a key transformation in the synthesis of numerous pharmaceutical agents and biologically active natural products. The styrene moiety is a versatile building block that can be further functionalized. For instance, it can undergo oxidation to form aldehydes or epoxides, or it can be used in polymerization reactions.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the reviewed literature, the Stille vinylation reaction, in general, is a widely employed strategy in medicinal chemistry for the following reasons:

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex, multifunctional molecules.

-

Reliability and Versatility: The Stille coupling is a well-established and reliable reaction, making it suitable for the synthesis of compound libraries for high-throughput screening.

-

Scaffold Elaboration: It allows for the late-stage introduction of a vinyl group, enabling the diversification of lead compounds to optimize their pharmacological properties.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Tin byproducts should be disposed of as hazardous waste according to institutional guidelines.

References

Application Notes and Protocols for Stille Reaction Using Triphenylvinyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction joins an organostannane with an organic electrophile, typically a halide or triflate.[1] Organotin reagents, including triphenylvinyltin, are attractive due to their stability to air and moisture, and their tolerance of a wide variety of functional groups.[1] This protocol provides a detailed methodology for a typical Stille reaction using triphenylvinyltin as the vinylating agent. The reaction is particularly useful for the synthesis of stilbenes and other vinylated aromatic and aliphatic compounds, which are important structural motifs in many biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The vinyl group from triphenylvinyltin is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II)-vinyl complex. The triphenyltin moiety is released as a byproduct (Ph₃Sn-X).

-

Reductive Elimination: The coupled product (R¹-vinyl) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of an aryl halide with triphenylvinyltin. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Triphenylvinyltin

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Anhydrous solvent (e.g., DMF, THF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

Reaction Setup:

Caption: Experimental workflow for the Stille reaction.

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), triphenylvinyltin (1.1-1.5 eq), and the palladium catalyst (1-5 mol%).

-

If using a solid catalyst and aryl halide, add them to the flask before establishing the inert atmosphere.

-

Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe.

-

If a co-catalyst such as CuI (5-20 mol%) is used, add it at this stage.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

To remove the triphenyltin halide byproduct, stir the solution with an aqueous solution of potassium fluoride (KF) for several hours, or pass the organic solution through a plug of silica gel. The solid triphenyltin fluoride can then be filtered off.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for Stille Coupling with Triphenylvinyltin

| Parameter | Typical Range | Notes |

| Aryl Halide | Iodides, Bromides, Triflates | Iodides are generally more reactive than bromides. |

| Triphenylvinyltin | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, Pd₂(dba)₃ are common choices. |

| Ligand | 2 - 10 mol% | Often, the catalyst itself contains the necessary ligand (e.g., PPh₃). |

| Solvent | DMF, THF, Toluene, Dioxane | Anhydrous and degassed solvents are crucial for good results. |

| Temperature | 60 - 100 °C | The optimal temperature depends on the reactivity of the substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; pre-activate the catalyst if necessary. |

| Poor quality solvent | Ensure the solvent is anhydrous and properly degassed. | |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Formation of homocoupled product | Reaction conditions too harsh | Lower the reaction temperature; use a less reactive catalyst/ligand system. |

| Difficulty in removing tin byproducts | Inefficient work-up | Use the KF work-up; alternatively, flash chromatography can be effective. |

Signaling Pathways and Logical Relationships

The Stille catalytic cycle can be visualized as a signaling pathway where the palladium catalyst cycles through different oxidation states and intermediates.

Caption: The catalytic cycle of the Stille reaction.

Concluding Remarks

The Stille reaction using triphenylvinyltin is a reliable method for the synthesis of vinylated compounds. The key to a successful reaction lies in the use of high-quality, anhydrous and deoxygenated reagents and solvents, as well as an effective work-up procedure to remove the tin byproducts. While organotin compounds are toxic and should be handled with care, the utility of the Stille reaction in constructing complex molecules makes it an invaluable tool in organic synthesis.

References

Triphenyl Vinyl Tin: A Versatile Precursor for the Synthesis of Organometallic Reagents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction